Ac-Asp-Glu-Val-Asp-AFC

概要

説明

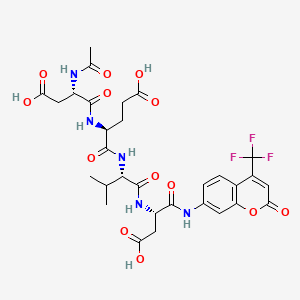

Ac-Asp-Glu-Val-Asp-AFC (Ac-DEVD-AFC) is a fluorogenic substrate of caspase-3/7 and other related caspases . It is used in the detection of enzyme activities in cell lysate or electrophoretic gels . The working concentration of this substrate is 25-50 µM . The released AFC (7-Amino-4-trifluoromethylcoumarin) fluorescence can be detected by a fluorimeter or a plate reader using excitation/emission wavelengths at 400 nm/505 nm, respectively .

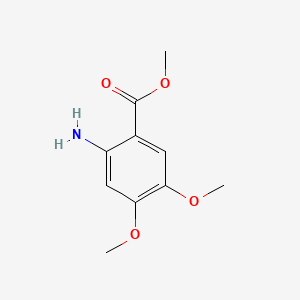

Molecular Structure Analysis

The molecular formula of Ac-Asp-Glu-Val-Asp-AFC is C30H34F3N5O13 . The molecular weight is 729.6 Da . More detailed structural analysis would require additional resources.Chemical Reactions Analysis

Ac-DEVD-AFC is a substrate for caspase-3/7 and other related caspases . During apoptosis, activated caspase-3 cleaves poly (ADP-ribose) polymerase, which it specifically targets at the amino sequence Asp-Glu-Val-Asp (DEVD) .Physical And Chemical Properties Analysis

The trifluoromethyl substituent of the fluorophore in Ac-DEVD-AFC improves the membrane permeability of the substrate . More detailed physical and chemical properties would require additional resources.科学的研究の応用

Caspase-3 Activity Detection

Ac-DEVD-AFC is a synthetic tetrapeptide substrate that is cleaved between D and AFC by active caspase-3, releasing the fluorogenic AFC . This property allows it to be used in detecting the activity of caspase-3, an enzyme that plays a crucial role in the execution-phase of cell apoptosis .

Inhibition of Caspase Activity

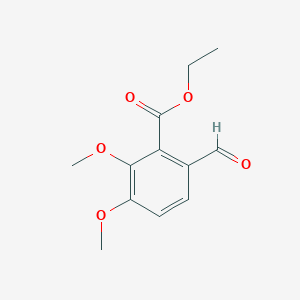

When coupled to an aldehyde group (CHO), the DEVD tetrapeptide functions as a potent inhibitor of caspase activity . This can be used to block caspase cleavage of Ac-DEVD-AFC, providing a method to study the inhibition of caspase activity .

Apoptosis Studies

The release of AFC from Ac-DEVD-AFC can be monitored in a spectrofluorometer, providing a quantitative measure of caspase-3 activity . This makes Ac-DEVD-AFC a valuable tool in studying apoptosis, or programmed cell death .

Protease Assays

The Ac-DEVD-AFC fluorogenic substrate may be used in protease assays . When treated with apoptotic cell lysates or with purified, active caspase-3, AFC is released . This can be used to study the activity of various proteases in different experimental systems .

Cell Biology Research

Ac-DEVD-AFC is used in cell biology research, particularly in the study of cell death . It is used in the study of apoptosis and proteolysis, providing valuable insights into these cellular processes .

Development of Relationships between Proteins and Cellular Components

Ac-DEVD-AFC is used in the development of relationships between proteins and other cellular components . This helps in understanding the complex interactions that occur within cells .

作用機序

Target of Action

The primary target of Ac-DEVD-AFC is caspase-3 , a cysteine-dependent protease . Caspase-3 plays a crucial role in the execution phase of cell apoptosis .

Mode of Action

Ac-DEVD-AFC is a fluorogenic substrate for activated caspase-3 . The compound is cleaved between the aspartic acid (D) and the 7-amino-4-trifluoromethylcoumarin (AFC), releasing the fluorogenic AFC .

Biochemical Pathways

The cleavage of Ac-DEVD-AFC by caspase-3 is part of the apoptosis pathway . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . The release of AFC allows for the quantification of caspase activity, providing a measure of apoptosis .

Pharmacokinetics

It is known that the compound is insoluble in water but can be dissolved in dmso . The solubility of Ac-DEVD-AFC in DMSO is at least 73 mg/mL .

Result of Action

The cleavage of Ac-DEVD-AFC by caspase-3 results in the release of AFC . The released AFC can be detected by spectrofluorometry, with excitation at 400 nm and emission at 505 nm . This provides a quantifiable measure of caspase-3 activity and, by extension, the level of apoptosis in the cell .

Action Environment

The action of Ac-DEVD-AFC is influenced by environmental factors such as temperature and pH. The compound should be stored at -20°C to maintain its stability . The optimal conditions for the cleavage of Ac-DEVD-AFC by caspase-3 are not well-documented, but it is likely that this process is most efficient under physiological conditions (i.e., body temperature and neutral pH).

Safety and Hazards

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRODOYEFEHGG-NUDCOPPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942217 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Asp-Glu-Val-Asp-AFC | |

CAS RN |

201608-14-2 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

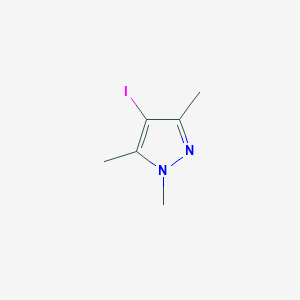

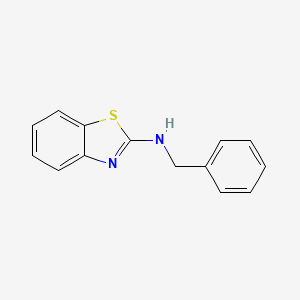

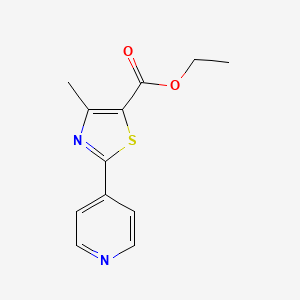

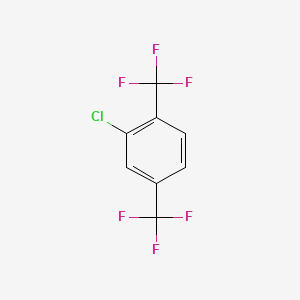

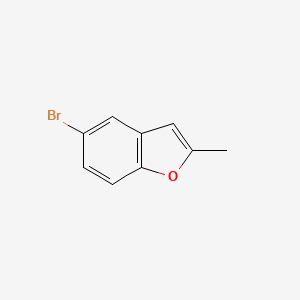

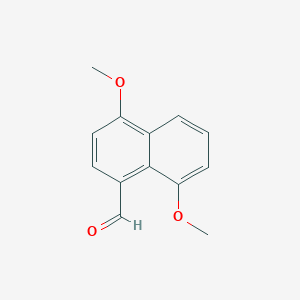

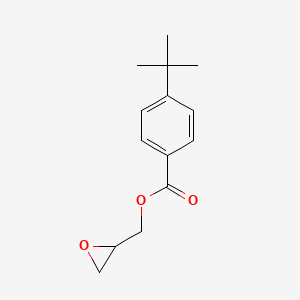

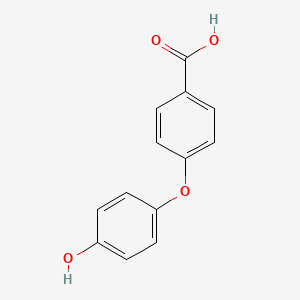

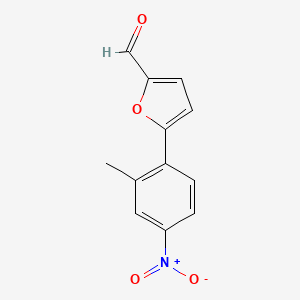

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ac-DEVD-AFC acts as a substrate for specific caspases, primarily caspase-3 and to a lesser extent, caspase-7. [, ] These proteases recognize the DEVD (Asp-Glu-Val-Asp) peptide sequence within Ac-DEVD-AFC and cleave the molecule at the aspartate residue. This cleavage separates the AFC (7-Amino-4-trifluoromethylcoumarin) fluorophore from the rest of the molecule, leading to increased fluorescence. [] The intensity of the fluorescence signal is directly proportional to the caspase activity, thus allowing researchers to quantify caspase activation. [] Given that caspase-3 is a key executioner caspase in apoptosis, increased Ac-DEVD-AFC cleavage signifies heightened apoptotic activity. [, ]

ANone: The molecular formula for Ac-DEVD-AFC is C26H26F3N5O10. Its molecular weight is 621.5 g/mol.

ANone: Ac-DEVD-AFC finds application in various research settings:

- Quantifying caspase-3/7 activity: Researchers use Ac-DEVD-AFC to measure the activity of caspase-3 and caspase-7 in cell lysates. This helps in studying apoptosis induced by diverse stimuli, including anticancer drugs. [, ]

- Evaluating the efficacy of anticancer therapies: The extent of Ac-DEVD-AFC cleavage can be used to assess the effectiveness of anticancer treatments that induce apoptosis. []

A: While Ac-DEVD-AFC exhibits high selectivity for caspase-3, it can be cleaved by other caspases, albeit with lower efficiency. [, ] Caspase-7 is known to cleave Ac-DEVD-AFC, though at a slower rate than caspase-3. [] Some studies have also reported minor cleavage by caspase-2. [] Therefore, it's crucial to consider potential contributions from other caspases when interpreting experimental results, especially when investigating pathways involving multiple caspases.

A: Yes, researchers have identified Ac-VDTTD-AFC (Acetyl-Valyl-Aspartyl-Threonyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) as a more selective substrate for caspase-2. [, ] This peptide offers improved discrimination between caspase-2 and caspase-3 activities compared to Ac-DEVD-AFC. Employing both Ac-DEVD-AFC and Ac-VDTTD-AFC in parallel allows researchers to more accurately discern the individual activities of caspase-2 and caspase-3 in biological samples.

A: The mitochondrial pathway is a key mechanism of apoptosis. Studies use Ac-DEVD-AFC to assess the functional integrity of this pathway. [] By stimulating cell lysates with cytochrome c and dATP (components that trigger the mitochondrial pathway) and measuring Ac-DEVD-AFC hydrolysis, researchers can gauge the capacity of effector caspases to become activated. This approach helps identify potential defects in the mitochondrial pathway that might contribute to resistance to apoptosis-inducing agents, such as those used in chemotherapy. []

ANone: While Ac-DEVD-AFC is a valuable tool, it has limitations:

- Limited specificity: As mentioned earlier, it's not entirely specific to caspase-3 and can be cleaved by other caspases. [, ]

A: Researchers investigating the anti-cancer properties of Scorpio water extract (SWE) utilized Ac-DEVD-AFC to elucidate its mechanism of action in human hepatoma HepG2 cells. [] They observed that treating cells with SWE increased the cleavage of Ac-DEVD-AFC, indicating caspase-3 activation. [] Further experiments revealed that this SWE-induced apoptosis involved mitochondrial damage, cytochrome C release, and caspase activation, highlighting the role of Ac-DEVD-AFC in dissecting apoptotic pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)